molecular formula C25H19N3O7S B11541031 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate

Cat. No.: B11541031
M. Wt: 505.5 g/mol
InChI Key: LSLILIKOABEJAB-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE typically involves multiple steps, including the formation of the naphthalene derivative, the formamido group, and the sulfonate ester. Each step requires specific reaction conditions such as temperature, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biology, this compound may be studied for its potential biological activity. It could interact with specific enzymes or receptors, leading to potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its ability to undergo various chemical reactions makes it a versatile molecule for drug development.

Industry

In industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could bind to a specific enzyme or receptor, leading to a cascade of biochemical events. The pathways involved would need to be elucidated through detailed studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYL-3-NITROBENZENE-1-SULFONATE include other aromatic sulfonates and naphthalene derivatives. These compounds share some structural similarities but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C25H19N3O7S

Molecular Weight

505.5 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C25H19N3O7S/c1-16-6-11-21(14-23(16)28(31)32)36(33,34)35-20-9-7-17(8-10-20)15-26-27-25(30)22-12-18-4-2-3-5-19(18)13-24(22)29/h2-15,29H,1H3,(H,27,30)/b26-15+

InChI Key

LSLILIKOABEJAB-CVKSISIWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.